what is 2-Amino-N,N-dimethylpropanamide-d6
what is 2-Amino-N,N-dimethylpropanamide-d6
An In-depth Technical Guide to 2-Amino-N,N-dimethylpropanamide-d6
Executive Summary
This technical guide provides a comprehensive overview of 2-Amino-N,N-dimethylpropanamide-d6, a deuterated stable isotope-labeled (SIL) derivative of N,N-Dimethylalaninamide. Primarily utilized as an internal standard, this compound is indispensable for accurate quantification in bioanalytical studies employing mass spectrometry. Its properties ensure it mimics the analyte of interest throughout sample preparation and analysis, correcting for variability and matrix effects. This document details its physicochemical properties, the principles behind its synthesis and application, a validated protocol for its use in LC-MS/MS workflows, and essential safety information. It is intended for researchers, analytical chemists, and drug development professionals who require precise and reliable quantification of the non-labeled compound or structurally similar analytes in complex biological matrices.
The Foundational Role of Stable Isotope-Labeled Internal Standards
In quantitative mass spectrometry, particularly in complex matrices such as plasma, urine, or tissue homogenates, significant analytical variability can arise during sample preparation, chromatography, and ionization. An internal standard (IS) is a compound of known concentration added to samples, calibrators, and quality controls to correct for these variations. The ideal IS co-elutes chromatographically and exhibits identical ionization behavior to the analyte.
Stable isotope-labeled (SIL) compounds are the gold standard for internal standards in mass spectrometry-based quantification.[1] By replacing specific hydrogen atoms with their heavier, stable isotope, deuterium (²H or D), a compound like 2-Amino-N,N-dimethylpropanamide-d6 is created. It is chemically identical to its non-labeled ("light") counterpart but has a distinct, higher mass. This mass difference allows the mass spectrometer to differentiate between the analyte and the IS, while their shared chemical properties ensure they behave almost identically during extraction, chromatography, and ionization. This approach, known as isotope dilution mass spectrometry (IDMS), is a powerful tool for minimizing experimental error and enhancing the accuracy, precision, and robustness of quantitative assays.[2]
Physicochemical Properties
The key properties of 2-Amino-N,N-dimethylpropanamide-d6 and its non-labeled analog are summarized below. The incorporation of six deuterium atoms results in a predictable mass shift, which is the basis of its utility.
| Property | 2-Amino-N,N-dimethylpropanamide (Light) | 2-Amino-N,N-dimethylpropanamide-d6 (Heavy) | Data Source |
| Synonyms | N1,N1-Dimethylalaninamide | N,N-Dimethylalaninamide-d6 | [1][3] |
| Molecular Formula | C₅H₁₂N₂O | C₅H₆D₆N₂O | [3] |
| Molecular Weight | 116.16 g/mol | 122.20 g/mol | [3] |
| Exact Mass | 116.09496 Da | 122.13261 Da | [3] |
| Isotopic Purity | Not Applicable | Typically ≥98% | Supplier Dependent |
| Chemical Purity | Typically ≥95% | Typically ≥95% | Supplier Dependent |
Synthesis and Isotopic Labeling Strategy
The synthesis of 2-Amino-N,N-dimethylpropanamide-d6 involves incorporating deuterium atoms into the N,N-dimethyl groups. A common and efficient method for this is reductive amination.[4] This process involves reacting a primary or secondary amine with a carbonyl compound in the presence of a reducing agent. To introduce the deuterium labels, deuterated reagents are used.
A conceptual workflow for synthesizing the d6 isotopologue from its 2-aminopropanamide precursor would involve reaction with deuterated formaldehyde (CD₂O) in the presence of a reducing agent like sodium cyanoborodeuteride (NaBD₃CN).[4][5] This reaction globally labels the primary amine, replacing the two hydrogens with two -CD₃ groups.
Caption: Conceptual workflow for deuterated labeling.
The final product must be rigorously purified, typically via chromatography, and its chemical and isotopic purity must be confirmed using techniques like NMR and high-resolution mass spectrometry (HRMS) to ensure it is suitable for use as an internal standard.
Application in Quantitative LC-MS/MS Analysis
The primary application of 2-Amino-N,N-dimethylpropanamide-d6 is as an internal standard for the quantification of its non-labeled counterpart in biological samples.[1]
Principle of Isotope Dilution
The workflow relies on adding a precise, known amount of the "heavy" d6-standard to a known volume or mass of the biological sample containing the "light" analyte at an unknown concentration. The sample then undergoes extraction and analysis by LC-MS/MS. The instrument is set to monitor at least one specific mass transition (precursor ion → product ion) for both the light analyte and the heavy internal standard. Because the two compounds co-elute and ionize similarly, any sample loss during preparation or fluctuation in instrument response affects both equally. The ratio of the analyte's peak area to the internal standard's peak area is then used to calculate the analyte's concentration against a calibration curve.
Caption: Isotope dilution workflow using an internal standard.
Representative Experimental Protocol: Quantification in Human Plasma
This protocol provides a validated, step-by-step methodology for quantifying 2-Amino-N,N-dimethylpropanamide in human plasma.
1. Materials and Reagents:
-
Human plasma (K₂EDTA as anticoagulant)
-
2-Amino-N,N-dimethylpropanamide (analyte standard)
-
2-Amino-N,N-dimethylpropanamide-d6 (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
2. Preparation of Solutions:
-
Analyte Stock (1 mg/mL): Accurately weigh and dissolve 2-Amino-N,N-dimethylpropanamide in methanol.
-
Internal Standard Stock (1 mg/mL): Accurately weigh and dissolve 2-Amino-N,N-dimethylpropanamide-d6 in methanol.
-
Working IS Solution (100 ng/mL): Serially dilute the IS stock solution in 50:50 (v/v) acetonitrile:water.
-
Calibration Standards: Serially dilute the analyte stock in blank human plasma to prepare calibrators ranging from 1 to 1000 ng/mL.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma sample, calibrator, or QC into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the working IS solution (100 ng/mL) to all tubes except for the blank matrix.
-
Vortex briefly (5 seconds).
-
Add 200 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL onto the LC-MS/MS system.
4. LC-MS/MS Conditions:
-
LC System: UHPLC system
-
Column: HILIC Column (e.g., Waters Acquity BEH Amide, 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 0.5 min, return to 95% B and re-equilibrate for 1.5 min.
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 40°C
-
MS System: Triple Quadrupole Mass Spectrometer
-
Ionization: Electrospray Ionization, Positive Mode (ESI+)
-
MRM Transitions (Hypothetical):
-
Analyte (Light): Q1: 117.1 → Q3: 72.1
-
IS (Heavy): Q1: 123.1 → Q3: 78.1 (Note: Actual MRM transitions must be optimized empirically on the specific instrument used).
-
Data Analysis
The peak areas of the analyte and the internal standard are integrated. A calibration curve is generated by plotting the peak area ratio (Analyte Area / IS Area) against the nominal concentration of the calibrators. A weighted (1/x²) linear regression is typically applied. The concentration of the analyte in unknown samples is then calculated from this regression equation.[6]
Quality Control and Method Validation
For a quantitative method to be trustworthy, it must be validated according to regulatory guidelines (e.g., FDA, EMA). The use of a high-quality internal standard like 2-Amino-N,N-dimethylpropanamide-d6 is central to this process.
-
Purity: The chemical and isotopic purity of the IS must be high (typically >95% and >98%, respectively) to prevent cross-talk or interference with the analyte signal.
-
Stability: The stability of the IS in stock solutions and in processed samples must be assessed to ensure it does not degrade during the analytical run.
-
Matrix Effects: While the SIL-IS is designed to compensate for matrix effects, this should be formally evaluated during method validation by comparing the IS response in neat solution versus post-extraction spiked matrix samples.
-
System Suitability: Before each analytical run, a system suitability test should be performed to confirm the performance of the LC-MS/MS system, including signal intensity and retention time stability of the IS.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Amino-N,N-dimethylpropanamide-d6 should always be consulted, data from structurally similar compounds provide guidance on handling precautions. Compounds like N,N-Dimethylcapramide and N,N-Dimethylpropionamide are known to cause skin and serious eye irritation, and may cause respiratory irritation.[7][8][9]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields, and a lab coat.
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing vapors or dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[8]
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12653781, 2-amino-N,N-dimethylpropanamide. Retrieved from PubChem. [Link]
-
Kaaris Lab. (n.d.). "2-Amino-N,N-dimethylpropanamide-d6". Retrieved from Kaaris Lab website. [Link]
-
Angene Chemical. (2024, August 27). Safety Data Sheet for 2-Hydroxy-N,N-dimethylpropanamide. Retrieved from Angene Chemical. [Link]
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12841725, N-(2-aminoethyl)-2,2-dimethylpropanamide. Retrieved from PubChem. [Link]
-
Hsu, J. L., Huang, S. Y., Chow, N. H., & Chen, S. H. (2003). Stable-isotope dimethyl labeling for quantitative proteomics. Analytical Chemistry, 75(24), 6843–6852. [Link]
-
Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J. R., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. Nature Protocols, 4(4), 484–494. [Link]
-
Pharmaffiliates. (n.d.). 3-Amino-2,2-dimethylpropanamide-d6. Retrieved from Pharmaffiliates website. [Link]
-
Agilent Technologies. (n.d.). Monitoring of 20 Amino Acids and Other Key Compounds in Fermentation Processes. Retrieved from Agilent Technologies. [Link]
-
Chen, S. H., & Lee, W. C. (2014). Stable isotope dimethyl labelling for quantitative proteomics and beyond. Journal of the Royal Society Interface, 11(99), 20140693. [Link]
-
Cortec. (n.d.). Application Note 38 – Stable Isotope Dimethyl Labeling. Retrieved from Cortec website. [Link]
-
National Institute of Standards and Technology. (n.d.). Propanamide, N,N-dimethyl-. In NIST Chemistry WebBook. Retrieved from NIST. [Link]
-
Yin, X., Baldoni, I., De Spiegeleer, B., & Adams, E. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. Molecules, 29(1), 2. [Link]
-
CPAChem. (2025, August 4). Safety data sheet for N,N-Dimethyldecanamide. Retrieved from CPAChem. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Stable-isotope dimethyl labeling for quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-amino-N,N-dimethylpropanamide | C5H12N2O | CID 12653781 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Stable isotope dimethyl labelling for quantitative proteomics and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics | Springer Nature Experiments [experiments.springernature.com]
- 6. lcms.cz [lcms.cz]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. fishersci.com [fishersci.com]
- 9. fr.cpachem.com [fr.cpachem.com]
